molecular formula C18H19ClN2O4S B2595610 1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922553-75-1

1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2595610
CAS No.: 922553-75-1
M. Wt: 394.87
InChI Key: BNDIHSCNGSQRNA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, an oxazepine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Oxazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methanesulfonamide Group: This is usually done via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to improve yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide exerts its effects involves binding to specific molecular targets, potentially inhibiting or activating certain pathways. The exact pathways and targets can vary depending on the specific application, but it often involves interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
  • 1-(2-Chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide

Uniqueness: 1-(2-Chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications that may not be present in similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-2-21-9-10-25-17-8-7-14(11-15(17)18(21)22)20-26(23,24)12-13-5-3-4-6-16(13)19/h3-8,11,20H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDIHSCNGSQRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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